molecular formula C21H17F3N2O3 B2620428 N-(2-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 1004393-32-1

N-(2-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2620428
CAS No.: 1004393-32-1
M. Wt: 402.373
InChI Key: MRLKFMBTXAFUAU-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a 6-oxo-1,6-dihydropyridine core. The molecule features a 3-(trifluoromethyl)benzyl group at the 1-position and a carboxamide substituent at the 3-position linked to a 2-methoxyphenyl ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-methoxy group on the phenyl ring may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c1-29-18-8-3-2-7-17(18)25-20(28)15-9-10-19(27)26(13-15)12-14-5-4-6-16(11-14)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLKFMBTXAFUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring is introduced to the dihydropyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is investigated for its potential anti-inflammatory and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with calcium channels. By blocking these channels, it can reduce calcium influx into cells, which is crucial in various physiological processes. This action can lead to vasodilation and reduced blood pressure, making it useful in treating hypertension.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Differences Potential Implications Reference
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 4-Carbamoylphenyl (carboxamide) C21H16F3N3O3 Replacement of 2-methoxy with 4-carbamoyl group Increased hydrogen-bonding capacity; altered solubility and target affinity
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 5-Chloro, phenyl (carboxamide) C20H14ClF3N2O2 Chlorine at position 5; phenyl instead of 2-methoxyphenyl Enhanced electron-withdrawing effects; possible changes in metabolic stability
N-(4-Methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide 4-Methylphenyl (carboxamide); 4-CF3-benzyl C21H17F3N2O2 Trifluoromethyl at para position of benzyl; methyl at para position of phenylamide Steric and electronic modulation; potential shifts in receptor selectivity
2-Oxo-N-(3-(9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)phenyl)-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide Purine-linked phenyl (carboxamide) C31H25F3N6O4 Bulky purine substituent; 2-oxo instead of 6-oxo Steric hindrance; altered binding kinetics and solubility
6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde Aldehyde at position 3 C14H10F3NO2 Carboxamide replaced by aldehyde Reduced hydrogen-bonding potential; reactivity toward nucleophiles

Substituent Effects on Physicochemical Properties

  • Halogenation : The 5-chloro substituent in increases molecular weight and electron-withdrawing effects, which could improve membrane permeability but may also elevate toxicity risks.

Biological Activity

N-(2-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class, characterized by a pyridine ring with various substituents that can influence its biological activity. The presence of methoxy and trifluoromethyl groups significantly affects its pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown broad-spectrum antibacterial action against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been documented, highlighting the effectiveness of these compounds in inhibiting bacterial growth.

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli<50

The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which are critical for bacterial survival .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

A notable case study involved the evaluation of this compound against breast cancer cell lines, where it demonstrated a significant reduction in cell viability at concentrations as low as 10 μM. The underlying mechanism appears to involve cell cycle arrest and induction of oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The methoxy group enhances lipophilicity, facilitating cellular uptake, while the trifluoromethyl group may increase metabolic stability.

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several dihydropyridine derivatives against multi-drug resistant strains. The compound exhibited significant activity against MRSA with an MBIC (minimum biofilm inhibitory concentration) value comparable to standard antibiotics .
  • Anticancer Potential : Another research effort focused on the anticancer effects of this compound on human leukemia cells. Results indicated that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers such as Annexin V positivity .

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